molecular formula C13H22O3 B15327115 Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B15327115
M. Wt: 226.31 g/mol
InChI Key: SSRQMSYERMNYPE-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-methyl-1-oxaspiro[26]nonane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 It is a member of the spiro compounds, characterized by a unique spiro linkage between two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
  • Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]nonane-2-carboxylate

Uniqueness

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro linkage and the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these structural features distinguishes it from other similar compounds and contributes to its versatility in various research and industrial contexts.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-4-10-6-5-8-13(9-7-10)12(2,16-13)11(14)15-3/h10H,4-9H2,1-3H3

InChI Key

SSRQMSYERMNYPE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

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